molecular formula C18H18N4OS B327905 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol

2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol

Cat. No.: B327905
M. Wt: 338.4 g/mol
InChI Key: TYIZTPRBQRRYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound featuring a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.

    Introduction of Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a sulfanylmethylating agent, such as chloromethyl methyl sulfide, under basic conditions to introduce the sulfanylmethyl group.

    Attachment of Ethanol Group: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzimidazole ring or the sulfanylmethyl group.

    Substitution: The ethanol group can undergo substitution reactions with halides or other electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, and suitable solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity and specificity. The ethanol group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine dihydrochloride
  • 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanol dihydrate
  • 1-Methyl-2-formylbenzimidazole

Uniqueness

2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is unique due to the presence of both the sulfanylmethyl and ethanol groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H18N4OS/c1-21-15-8-4-2-6-13(15)20-18(21)24-12-17-19-14-7-3-5-9-16(14)22(17)10-11-23/h2-9,23H,10-12H2,1H3

InChI Key

TYIZTPRBQRRYGS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO

Origin of Product

United States

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